molecular formula C15H14Cl2N2O5S2 B12203902 4-{[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

4-{[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Cat. No.: B12203902
M. Wt: 437.3 g/mol
InChI Key: RQLVMMHWLSRYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H14Cl2N2O5S2 and its molecular weight is 437.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-{[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly in the context of cancer treatment and kinase inhibition.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno-thiazole framework with a dichlorophenyl substituent. This unique structure is believed to contribute to its biological activities.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it selectively inhibits the proliferation of various cancer cell lines while sparing normal cells. The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µg/mL) Reference Drug (Vinblastine) Reference Drug (Colchicine)
MCF-7 (Breast)2.4 ± 0.12.3 ± 0.19.6 ± 0.1
HCT-116 (Colon)3.0 ± 0.23.78 ± 0.0121.3 ± 0.03
PC-3 (Prostate)2.4 ± 0.12.3 ± 0.1-
A549 (Lung)3.2 ± 0.1--
HepG-2 (Liver)>100--

The compound demonstrated potent cytotoxicity against prostate (PC-3) and lung cancer (A549) cell lines, with IC50 values comparable to those of established chemotherapeutics like Vinblastine and Colchicine .

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on key signaling pathways implicated in cancer progression, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The results are as follows:

Kinase IC50 (µM) Reference Drug (Sorafenib)
EGFR0.2162 ± 1.10.2307 ± 1.8
VEGFR-20.2592 ± 1.50.3075 ± 1.2

These findings indicate that the compound exhibits comparable inhibitory activity against both EGFR and VEGFR-2 when compared to Sorafenib, a known kinase inhibitor .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways that are critical for cancer cell survival and proliferation. Molecular docking studies suggest that the compound binds effectively to the active sites of EGFR and VEGFR-2, thereby preventing their activation and subsequent downstream signaling .

Case Studies

In a recent study focusing on the anticancer efficacy of this compound, researchers conducted extensive in vitro testing across multiple cancer cell lines and reported promising results regarding selectivity and potency . The study highlighted the importance of further exploring this compound's therapeutic potential in vivo.

Properties

Molecular Formula

C15H14Cl2N2O5S2

Molecular Weight

437.3 g/mol

IUPAC Name

4-[[3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H14Cl2N2O5S2/c16-9-2-1-8(5-10(9)17)19-11-6-26(23,24)7-12(11)25-15(19)18-13(20)3-4-14(21)22/h1-2,5,11-12H,3-4,6-7H2,(H,21,22)

InChI Key

RQLVMMHWLSRYKP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.